2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate
Brand Name: Vulcanchem
CAS No.: 171973-69-6
VCID: VC0029436
InChI: InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1
SMILES: CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C
Molecular Formula: C19H21Cl3N2O7
Molecular Weight: 495.734

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate

CAS No.: 171973-69-6

Cat. No.: VC0029436

Molecular Formula: C19H21Cl3N2O7

Molecular Weight: 495.734

* For research use only. Not for human or veterinary use.

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate - 171973-69-6

CAS No. 171973-69-6
Molecular Formula C19H21Cl3N2O7
Molecular Weight 495.734
IUPAC Name [(4aR,6R,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Standard InChI InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1
Standard InChI Key BITIXZADLMPSAR-ZKSLVMDMSA-N
SMILES CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C

Chemical Properties and Structural Characteristics

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate belongs to the class of glycosides and features a trichloroacetimidate functional group that is critical for its role in glycosylation reactions. This compound has a molecular formula of C19H21Cl3N2O7 with a molecular weight of 495.734 g/mol. The IUPAC name is [(4aR,6R,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxin-8-yl] acetate. It is also known by alternative names, including 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-α-D-galactopyranose 3-Acetate 1-(2,2,2-Trichloroethanimidate) .

The structure of this compound is characterized by several key features: a galactopyranose sugar core with protective groups strategically positioned to direct reactivity. The benzylidene group protects the 4,6-positions, while acetyl groups are present at the 3-position and on the 2-amino group. The anomeric carbon (C1) bears the reactive trichloroacetimidate group that serves as an excellent leaving group during glycosylation reactions.

Table 1. Chemical and Physical Properties

PropertyValue
CAS Number171973-69-6
Molecular FormulaC19H21Cl3N2O7
Molecular Weight495.734 g/mol
Standard InChIInChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1
Standard InChIKeyBITIXZADLMPSAR-ZKSLVMDMSA-N
SMILESCC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C
PubChem Compound ID71312726

Applications in Carbohydrate Chemistry and Glycobiology

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate serves as a valuable building block in the synthesis of complex carbohydrates, particularly those related to the T-antigen. The T-antigen is a critical structure found in various glycoconjugates and plays significant roles in cell-cell interactions and tumor development.

This compound functions primarily as a glycosyl donor, facilitating the formation of glycosidic bonds with appropriate acceptors. This capability is essential for studying carbohydrate-protein interactions and developing potential therapeutic agents targeting carbohydrate-mediated biological processes.

Recent advances in nickel-catalyzed stereoselective glycosylation have expanded the utility of this and similar compounds. Research has demonstrated that C(2)-N-substituted benzylidene galactosamine trichloroacetimidates can couple with various alcohols to produce glycoconjugates with high yields and excellent α-selectivity . Notably, these reactions require only substoichiometric amounts of nickel (5-10 mol%) and can proceed at room temperature (25°C).

Table 2. Applications in Synthetic Carbohydrate Chemistry

ApplicationDescriptionAdvantages
Synthesis of Complex OligosaccharidesUsed as a glycosyl donor in the preparation of larger carbohydrate structuresHigh yields, good stereoselectivity
Preparation of GlycoconjugatesEnables the attachment of carbohydrates to various biomoleculesCreates biologically relevant structures
Heparin Disaccharide SynthesisBuilding block for preparing heparin-related compoundsFacilitates study of heparin-protein interactions
GPI Anchor Pseudodisaccharide SynthesisComponent in the synthesis of glycosylphosphatidylinositol anchor structuresEssential for understanding GPI-anchored proteins
Synthesis of α-GluNAc/GalNAcEnables stereoselective formation of challenging α-glycosidic linkagesOvercomes inherent challenges in 1,2-cis glycosylation

Recent Research and Mechanistic Insights

Significant advancements have been made in understanding the reaction mechanisms involving trichloroacetimidate glycosyl donors. Crossover experiments using 13C- and 15N-labeled glycosyl trichloroacetimidate donors have conclusively demonstrated that trichloroacetamides are formed via an intermolecular aglycon transfer mechanism rather than through intramolecular rearrangement . This insight has important implications for designing more effective glycosylation protocols and preventing the formation of undesired side products.

In the context of nickel-catalyzed glycosylations, research has shown that the nature of the nickel-ligand complex is crucial for controlling α-selectivity. Interestingly, the reactive sites of nucleophiles or the nature of protecting groups have minimal impact on the stereoselectivity of these reactions . This finding offers valuable flexibility in designing synthetic strategies for complex carbohydrates and glycoconjugates.

Mechanistic studies have further revealed that the substituted benzylidene functionality at the C(2)-amino position is essential for achieving high α-selectivity in coupling products . Additionally, the α-orientation of the C(1)-trichloroacetimidate group on glycosyl donors is necessary for efficient coupling. These insights provide a rational basis for the optimization of reaction conditions and the development of improved glycosylation methods.

Comparative Analysis with Related Compounds

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate shares structural similarities with several related compounds that differ in their protecting groups or functional groups. These variations can significantly impact reactivity patterns and stereoselectivity in glycosylation reactions.

One closely related compound is 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate, which features a benzoyl group instead of an acetyl group at the 3-position . This subtle change can influence the reactivity and stereochemical outcome of glycosylation reactions by altering the electronic properties and steric environment of the glycosyl donor.

Recent research has also highlighted the advantages of N-phenyl trifluoroacetimidate donors compared to trichloroacetimidate donors. The former are less nucleophilic and therefore less prone to forming acetamide side products through the intermolecular aglycon transfer mechanism . This property makes N-phenyl trifluoroacetimidate donors particularly valuable for challenging glycosylation reactions involving poorly nucleophilic acceptors.

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